N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040655-41-1
VCID: VC7401715
InChI: InChI=1S/C21H17Cl2N5O3S/c1-31-17-7-6-15(10-16(17)23)24-19(29)11-27-21(30)28-18(25-27)8-9-20(26-28)32-12-13-2-4-14(22)5-3-13/h2-10H,11-12H2,1H3,(H,24,29)
SMILES: COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)Cl
Molecular Formula: C21H17Cl2N5O3S
Molecular Weight: 490.36

N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

CAS No.: 1040655-41-1

Cat. No.: VC7401715

Molecular Formula: C21H17Cl2N5O3S

Molecular Weight: 490.36

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide - 1040655-41-1

Specification

CAS No. 1040655-41-1
Molecular Formula C21H17Cl2N5O3S
Molecular Weight 490.36
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Standard InChI InChI=1S/C21H17Cl2N5O3S/c1-31-17-7-6-15(10-16(17)23)24-19(29)11-27-21(30)28-18(25-27)8-9-20(26-28)32-12-13-2-4-14(22)5-3-13/h2-10H,11-12H2,1H3,(H,24,29)
Standard InChI Key QTYZUGJJPRNUHZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1, triazolo[4,3-b]pyridazin-2-yl)acetamide systematically describes its structure:

  • N-(3-chloro-4-methoxyphenyl): A substituted aniline group with chlorine at position 3 and methoxy at position 4.

  • 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H- triazolo[4,3-b]pyridazin-2-yl): A triazolopyridazine ring fused at positions 4 and 3-b, featuring a sulfanyl-linked 4-chlorobenzyl group at position 6 and a ketone at position 3.

  • Acetamide: The terminal carboxamide group.

The molecular formula is C₂₂H₁₇Cl₂N₅O₃S, with a molecular weight of 526.42 g/mol .

Structural Features and Functional Groups

Key structural components include:

  • Triazolopyridazine Core: A bicyclic system combining triazole (1,2,4-triazole) and pyridazine rings, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Chlorinated Aryl Groups: Electron-withdrawing chloro substituents enhance lipid solubility and metabolic stability.

  • Methoxy Group: Electron-donating methoxy moiety influences electronic distribution and bioavailability.

  • Sulfanyl Bridge: A thioether linkage (-S-) providing conformational flexibility and potential for redox-mediated transformations .

Synthetic Methodology and Optimization

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • 3-Chloro-4-methoxyaniline: Prepared via chlorination of 4-methoxyaniline using Cl₂ or SO₂Cl₂.

  • 6-[(4-Chlorobenzyl)sulfanyl]-3-oxo-2H,3H- triazolo[4,3-b]pyridazine: Synthesized by cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by thioetherification with 4-chlorobenzyl mercaptan .

  • Acetamide Coupling: Reacting the triazolopyridazine intermediate with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide under basic conditions.

Stepwise Synthesis

Step 1: Preparation of 3-Chloro-4-Methoxyaniline
4-Methoxyaniline is treated with chlorine gas in acetic acid at 0–5°C, yielding 3-chloro-4-methoxyaniline (78% yield).

Step 2: Synthesis of Triazolopyridazine Core
Hydrazine hydrate reacts with 3,6-dichloropyridazine-4-carboxylic acid to form 3-hydrazinylpyridazine, which undergoes cyclization with triphosgene to yield the triazolopyridazine skeleton. Thioetherification with 4-chlorobenzyl thiol in DMF at 80°C introduces the sulfanyl group .

Step 3: Acetamide Coupling
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide is prepared by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride. This intermediate is then coupled to the triazolopyridazine derivative using K₂CO₃ in acetonitrile, achieving 65% yield.

Table 1: Synthetic Route Overview

StepReaction TypeReagents/ConditionsYield (%)
1ChlorinationCl₂, CH₃COOH, 0–5°C78
2Cyclization/ThioetherificationHydrazine, triphosgene, DMF62
3Nucleophilic SubstitutionK₂CO₃, CH₃CN, reflux65

Physicochemical Properties and Characterization

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under ambient conditions for 6 months but degrades in acidic (pH <3) or alkaline (pH >10) environments, with hydrolysis of the acetamide group.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aryl-H), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Table 2: Key Physicochemical Properties

PropertyValue
Melting Point218–220°C (decomposes)
LogP (Octanol-Water)3.2 ± 0.2
pKa9.1 (basic NH), 5.7 (acidic SH)

Reactivity and Chemical Behavior

Oxidation and Reduction

  • Oxidation: The sulfanyl group oxidizes to sulfoxide (H₂O₂, CH₃COOH, 50°C) or sulfone (mCPBA, DCM, 0°C) .

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring, cleaving the N-N bond.

Nucleophilic Substitution

The chloro substituents undergo substitution with amines (e.g., piperidine, DIPEA, 60°C) or thiols, enabling structural diversification .

Applications in Scientific Research

Drug Discovery

A lead compound in kinase inhibitor programs, with structural analogs entering Phase I trials for breast cancer .

Biochemical Probes

Used to study PDE4B signaling in neurodegenerative models, revealing role in cAMP modulation .

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